molecular formula C20H19N5O B2971815 2-(1H-indol-3-yl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)ethanone CAS No. 1798040-49-9

2-(1H-indol-3-yl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)ethanone

Cat. No.: B2971815
CAS No.: 1798040-49-9
M. Wt: 345.406
InChI Key: CLSNEMXFNOJPQT-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)ethanone is a novel synthetic compound designed for advanced biochemical and pharmacological research. Its molecular architecture incorporates two privileged scaffolds in medicinal chemistry: an indole moiety and a fused dihydropyrazolopyridopyrimidine system. This structure suggests significant potential for interaction with a range of biological targets, particularly protein kinases. The core pyrazolopyrimidine scaffold is a well-established framework for developing potent and selective protein kinase inhibitors (PKIs) . Research into analogous structures has demonstrated their utility in targeted cancer therapy by inhibiting key kinases implicated in cellular signaling pathways, such as those involved in uncontrolled cell proliferation . Furthermore, the indole heterocycle is a prevalent structure in biologically active compounds and is known to contribute to diverse pharmacological activities, including antimicrobial and antitumor effects . The integration of these subunits into a single molecule may offer a synergistic effect, enhancing the compound's value as a tool for investigating signal transduction pathways and enzyme function. This product is intended for Research Use Only and is not for use in humans, as a cosmetic, or for any veterinary applications. Researchers are responsible for ensuring all safety protocols are followed when handling this material.

Properties

IUPAC Name

2-(1H-indol-3-yl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-13-8-19-22-11-15-12-24(7-6-18(15)25(19)23-13)20(26)9-14-10-21-17-5-3-2-4-16(14)17/h2-5,8,10-11,21H,6-7,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSNEMXFNOJPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)CC4=CNC5=CC=CC=C54)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)ethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the construction of the pyrazolopyridopyrimidine core. The final step involves coupling these two fragments under specific conditions, such as the use of a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to modify the pyrazolopyridopyrimidine core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indole and pyrazolopyridopyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole oxides, while reduction of the pyrazolopyridopyrimidine core could produce various reduced derivatives.

Scientific Research Applications

2-(1H-indol-3-yl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Spectroscopic Comparisons

Compound Name Core Structure Key Substituents C=O IR (cm⁻¹) Melting Point (°C) Bioactivity Notes
Target Compound Pyrazolo-pyrido-pyrimidine + Indole-3-yl 2-methyl, 8,9-dihydro ~1670–1720* N/A Hypothesized kinase inhibition
(6-(1H-Indol-3-yl)-9-nitro-2,3,4,6-tetrahydro-1H-pyrido[1,2-a]pyrimidin-7-yl) Pyrido-pyrimidine + Indole-3-yl Nitro, tetrahydro N/A N/A Synthetic intermediate
Compound 7b () Pyrazolo-thieno-thiophene Arylhydrazono, dimethyl 1720 >300 Antimicrobial activity (inferred)
Compound 10 () Pyrazolo-triazolo-pyrimidine p-Tolylamino, dihydroxypropylthio 1670 >300 Potential kinase inhibitor
5-(Indol-4-yl)pyrazolo[1,5-a]pyrimidine () Pyrazolo-pyrimidine + Indole-4-yl Morpholine, boronic ester N/A N/A Anticancer (in vitro)

Notes:

  • C=O Stretching: The target compound’s ethanone bridge likely exhibits a C=O stretch near 1670–1720 cm⁻¹, comparable to compounds 7b and 10 . Lower values (e.g., 1670 cm⁻¹) may indicate conjugation with electron-donating groups.
  • Indole Position : The indole-3-yl group in the target compound contrasts with indole-4-yl derivatives (), which may alter binding modes due to spatial orientation differences .

Bioactivity and Target Profiling

highlights that structural similarity strongly correlates with bioactivity profiles. For example:

  • Kinase Inhibition : Pyrazolo-pyrimidine derivatives (e.g., ) often target ATP-binding pockets in kinases. The target compound’s dihydro core may enhance selectivity for specific kinase isoforms .
  • Antimicrobial Activity: Compounds with thieno-thiophene cores () exhibit antimicrobial properties, but the target compound’s indole-pyrazolo-pyrimidine hybrid may shift activity toward eukaryotic targets .

Biological Activity

The compound 2-(1H-indol-3-yl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)ethanone (CAS Number: 1798040-49-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article will explore the synthesis, biological evaluation, and mechanisms of action associated with this compound, alongside relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N5OC_{20}H_{19}N_{5}O with a molecular weight of 345.4 g/mol. The structure consists of an indole moiety linked to a dihydropyrazolo-pyrido-pyrimidine framework, which is significant for its biological interactions.

PropertyValue
Molecular Formula C20_{20}H19_{19}N5_{5}O
Molecular Weight 345.4 g/mol
CAS Number 1798040-49-9

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate indole derivatives with pyrido-pyrimidine structures. The synthetic pathway includes the formation of the pyrazolo-pyrido framework through cyclization reactions and subsequent modifications to achieve the final product.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant antibacterial properties. For instance, a related compound showed a minimum inhibitory concentration (MIC) of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that the compound may possess similar or enhanced antibacterial efficacy.

Antitumor Activity

The antiproliferative properties of this compound have also been assessed against various cancer cell lines. In vitro studies indicated that several synthesized derivatives exhibited strong cytotoxic effects on rapidly dividing cells such as A549 lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .

The biological activity of This compound may be attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various signaling pathways involved in cell proliferation and survival.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies reveal that the compound can effectively bind to enzymes and receptors implicated in bacterial resistance mechanisms and tumor growth regulation .

Case Studies

Several case studies highlight the effectiveness of compounds related to This compound :

  • Antibacterial Efficacy Against MRSA : A study reported on a series of indole-based compounds showing promising results against MRSA strains, emphasizing the structural importance for activity .
  • Cytotoxicity in Cancer Cells : Research demonstrated that derivatives exhibited significant antiproliferative effects on multiple cancer cell lines, suggesting potential therapeutic applications in oncology .

Q & A

Q. What synthetic strategies are recommended for preparing this compound and its analogs?

The compound can be synthesized via multi-component reactions (MCRs) using aromatic aldehydes and amines, as demonstrated for structurally related pyrazolo-pyrimidine systems. For example, regioselective condensation of indole derivatives with pyrido-pyrimidine precursors under reflux in ethanol or pyridine yields the target scaffold. Optimization of reaction time (e.g., 6–30 hours) and temperature (80–120°C) is critical to avoid side products . Purification via preparative HPLC-MS or recrystallization (e.g., ethanol or DMSO) enhances yield and purity .

Q. Which spectroscopic techniques are essential for confirming structural integrity?

Key techniques include:

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–8.5 ppm) and heterocyclic backbone signals (e.g., pyrimidine-H2 at δ 8.5 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O, 1670–1738 cm⁻¹) and NH/OH stretches (3325–3420 cm⁻¹) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z 669 for glycosylated derivatives) .
  • Elemental Analysis : Ensure C, H, N percentages align with calculated values (e.g., ±0.3% deviation) .

Q. How can X-ray crystallography be applied to resolve the molecular structure?

Use the SHELX software suite for data refinement. Key steps:

  • Collect high-resolution (<1.0 Å) diffraction data.
  • Employ direct methods (SHELXS) for phase determination.
  • Refine with SHELXL, incorporating anisotropic displacement parameters and hydrogen bonding networks. Validate with R-factor convergence (<5%) .

Advanced Questions

Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine core synthesis be addressed?

Regioselectivity is influenced by:

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on aromatic aldehydes direct cyclization to specific positions .
  • Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to stabilize intermediates and favor kinetically controlled pathways .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on electrophilic carbons .

Q. What methodologies resolve contradictions between spectroscopic data and expected structures?

  • Cross-Validation : Compare NMR data with DFT-calculated chemical shifts (e.g., B3LYP/6-31G* basis sets).
  • Crystallographic Overrides : Use X-ray data to correct misassigned proton environments .
  • Isotopic Labeling : Track reaction pathways using 13C-labeled intermediates to confirm regiochemistry .

Q. How can computational chemistry predict reactivity or binding interactions?

  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Validate with binding free energy calculations (ΔG < −8 kcal/mol) .
  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the indole moiety often acts as an electron donor .

Q. What strategies optimize purification of complex heterocyclic systems?

  • Gradient Elution Chromatography : Use silica gel columns with CH₂Cl₂/MeOH (95:5 to 80:20) for baseline separation of diastereomers .
  • Preparative HPLC-MS : Employ C18 columns with H₂O/CH₃CN gradients (10–100% B over 7 minutes) to isolate polar derivatives .
  • Recrystallization Solvents : Ethanol or ethyl acetate effectively remove unreacted amines or aldehydes .

Q. How can stability issues during storage be mitigated?

  • Lyophilization : Store hygroscopic derivatives as lyophilized powders under argon to prevent hydrolysis .
  • Temperature Control : Maintain storage at −20°C for light-sensitive compounds (e.g., nitro-substituted analogs) .

Q. What are the limitations of elemental analysis for purity assessment?

Elemental analysis may fail to detect:

  • Isosteric Impurities : Halogenated contaminants (e.g., Cl vs. Br) with similar C/H/N ratios.
  • Hydrates/Solvates : Use thermogravimetric analysis (TGA) to identify residual solvents (e.g., DMSO or H₂O) .

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